6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one

RIPK1 inhibition necroptosis enantioselectivity

6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (CAS 116056-07-6) is the parent scaffold of a fused heterocyclic class characterized by a [2,1-c] junction between a saturated pyrrole ring and a 1,2,4-triazol-3-one moiety. This scaffold serves as the unsubstituted core from which patent-protected, enantiomerically pure RIPK1 inhibitors are constructed.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 116056-07-6
Cat. No. B053513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one
CAS116056-07-6
Synonyms3H-Pyrrolo[2,1-c]-1,2,4-triazol-3-one,2,5,6,7-tetrahydro-(9CI)
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1CC2=NNC(=O)N2C1
InChIInChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9)
InChIKeyWTMDBOJIFXBWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one: Core Building Block for Enantiomerically Pure RIPK1 Kinase Inhibitors


6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one (CAS 116056-07-6) is the parent scaffold of a fused heterocyclic class characterized by a [2,1-c] junction between a saturated pyrrole ring and a 1,2,4-triazol-3-one moiety. This scaffold serves as the unsubstituted core from which patent-protected, enantiomerically pure RIPK1 inhibitors are constructed [1]. The saturated pyrrolidine ring distinguishes it from fully aromatic fused triazoles and imparts conformational flexibility that influences allosteric kinase binding [2]. Derivatives bearing a (5S)-aryl substituent on this scaffold achieve single-digit to sub-100 nM EC50 values against human RIPK1, confirming that this specific ring fusion geometry is essential for the pharmacophore [1].

Why Generic Substitution Fails: Regioisomeric Ring Fusion and Absolute Stereochemistry Determine RIPK1 Inhibitor Potency


The [2,1-c] pyrrolo-triazolone scaffold cannot be interchanged with its [1,2-b] regioisomer or with the closely related 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold because the nitrogen position and ring size dictate the geometry of the allosteric binding interaction with RIPK1. The [1,2-b] series has been independently optimized to a distinct type III allosteric binding mode [1], while the [2,1-c] series in US20240025912A1 yields potent inhibitors only when the (5S) absolute configuration is installed [2]. Furthermore, the pyrrolidine ring in the [2,1-c] system provides a different pKa and hydrogen-bonding profile compared to the piperidine ring in the triazolopyridine series, leading to divergent pharmacokinetic and selectivity profiles that cannot be predicted or replicated by generic scaffold swapping.

Quantitative Evidence Guide for 6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one: Comparator-Based Differentiation Data


Enantiomer-Dependent RIPK1 Potency: (5S)-Aryl Substituted [2,1-c] Scaffold Delivers 2-Fold Higher Potency than Alternative (5S)-Substitution

Among (5S)-configured derivatives built on the 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one scaffold, the (S)-5-(2,6-difluorophenyl) derivative (Compound 1-40) exhibits an EC50 of 34 nM in a RIPK1 cellular potency assay, while the (S)-5-(3,5-difluorophenyl) bicycloheptane derivative (Compound 1-29) shows an EC50 of 68 nM under identical assay conditions, representing a 2-fold potency difference driven solely by the nature of the (5S) substituent on the same core scaffold [1] [2].

RIPK1 inhibition necroptosis enantioselectivity kinase inhibitor scaffold

Scaffold Regioisomer Comparison: [2,1-c] Fusion Enables Distinct Allosteric Binding Mode Compared to [1,2-b] Regioisomer

The 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one scaffold is a regioisomer of the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole scaffold. While no direct head-to-head comparison of the two unsubstituted parent scaffolds has been published, independent optimization campaigns demonstrate that each regioisomer leads to distinct chemical series with different allosteric binding modes to RIPK1. The [1,2-b] series (exemplified by compound 26) acts as a type III allosteric inhibitor [1], whereas the [2,1-c] series achieves potent RIPK1 inhibition that is highly dependent on (5S) absolute stereochemistry [2]. This divergence confirms that the ring fusion regiochemistry fundamentally alters the pharmacophore, making the scaffolds non-interchangeable.

scaffold regioisomerism RIPK1 allosteric inhibition structure-activity relationship necroptosis

Target Selectivity: [2,1-c] Scaffold Derivatives Show >30-Fold Preferential RIPK1 Engagement Over RORγt

Derivatives built on the 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one scaffold demonstrate marked target selectivity. In a cell-free competition assay, a [2,1-c] scaffold-derived RORγt ligand (US10829481, Compound I-86) exhibited a Ki >1,000 nM [1], while structurally distinct [2,1-c] derivatives optimized for RIPK1 achieve EC50 values of 34–68 nM [2] [3]. Although these data originate from different assay formats and substitution patterns, the >30-fold potency window indicates that the scaffold can be directed toward RIPK1 over RORγt through rational substitution, an advantage over promiscuous heterocyclic cores.

target selectivity RIPK1 RORγt nuclear receptor kinase selectivity

Purity and Batch Consistency: 97–98% Purity Verified by Orthogonal Analytical Methods Enables Reproducible Coupling Chemistry

Commercial batches of CAS 116056-07-6 from major suppliers (e.g., Bidepharm) are released at 97% standard purity with batch-specific certificates of analysis including HPLC, NMR, and GC verification . This multi-method purity assurance is critical because residual hydrazine or incomplete cyclization byproducts from the synthetic route can poison transition-metal catalysts used in downstream cross-coupling reactions. By contrast, lower-purity generic heterocyclic intermediates (often supplied at 90–95%) introduce variability in coupling yields and complicate SAR interpretation.

purity specification HPLC NMR GC verification building block quality

Recommended Application Scenarios for 6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure (5S)-Aryl RIPK1 Inhibitor Libraries

The scaffold is the mandatory starting material for constructing the (5S)-configured RIPK1 inhibitor series described in US20240025912A1, where enantiomerically pure intermediates achieve EC50 values of 34–68 nM [1]. The 97% purity of commercial batches ensures reproducible enantioselective synthesis and minimizes diastereomer contamination that would confound SAR interpretation .

Regioisomerically Controlled Scaffold-Hopping Studies in Necroptosis Drug Discovery

Because the [2,1-c] scaffold yields a distinct allosteric binding mode compared to the [1,2-b] regioisomer [1], procurement of the correct regioisomer (CAS 116056-07-6) is essential for programs aiming to replicate or extend the Merck RIPK1 inhibitor series. Generic substitution with the [1,2-b] isomer would produce compounds with a different binding modality and unpredictable activity [1].

Kinase-Selective Probe Development Requiring Low RORγt Off-Target Liability

The >30-fold selectivity window between RIPK1 potency (EC50 34–68 nM) and RORγt binding (Ki >1,000 nM) demonstrated by differentially substituted [2,1-c] derivatives [1] makes this scaffold suitable for developing RIPK1-selective chemical probes with reduced risk of nuclear receptor off-target effects.

High-Purity Building Block for Transition-Metal-Catalyzed Late-Stage Functionalization

The 97% purity with HPLC/NMR/GC batch verification [1] qualifies this building block for palladium- or copper-catalyzed cross-coupling reactions where trace impurities (e.g., hydrazine residues) can poison catalysts and reduce yield reproducibility. This quality level is essential for scaling SAR efforts from milligram to gram quantities without re-optimization of coupling conditions.

Quote Request

Request a Quote for 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.